(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
Description
This compound belongs to the pyrazolone family, characterized by a 4,5-dihydro-1H-pyrazol-5-one core substituted with a 1H-indol-3-ylmethylidene group and two phenyl rings. Its Z-configuration at the C4 position is stabilized by conjugation and intramolecular interactions, as observed in analogous structures . Pyrazolone derivatives are widely studied for their biological activities, including antiviral and anti-inflammatory properties . The indole moiety in this compound may enhance binding to biological targets due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-21(15-18-16-25-22-14-8-7-13-20(18)22)23(17-9-3-1-4-10-17)26-27(24)19-11-5-2-6-12-19/h1-16,26H/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKZTVWYAXQKX-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=C4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)/C=C/4\C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 1H-indole-3-carbaldehyde with 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced pyrazolone derivatives.
Substitution: Substituted indole or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazolone core can modulate enzyme activity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to the modulation of cellular pathways involved in disease processes.
Comparison with Similar Compounds
A systematic comparison with structurally related pyrazolone derivatives highlights key differences in substituents, physicochemical properties, and biological activities. Below is a detailed analysis:
Structural Analogs and Substituent Effects
(4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
- Substituents : 3,4-Dimethoxyphenyl group instead of indole.
- Impact : The methoxy groups increase electron density and hydrogen-bond acceptor capacity (4 acceptors vs. 2 in the indole derivative) but reduce lipophilicity (XlogP = 5 vs. higher for indole derivatives) .
- Molecular Weight : 384.427 g/mol, significantly higher than the indole derivative (estimated ~370 g/mol).
(4Z)-4-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
- Substituents : Additional pyrazole ring with a 4-methylphenyl group.
- Impact : Increased steric bulk may hinder biological target binding compared to the indole derivative. The methyl group enhances hydrophobicity (XlogP ~6) .
4-{[(4Z)-5-Oxo-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzoic acid Substituents: Benzoic acid group replaces indole.
Physicochemical Properties
Key Observations :
- Methoxy-substituted analogs exhibit higher polarity but lower metabolic stability due to demethylation pathways .
Biological Activity
The compound (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one , identified by its CAS number 884259-09-0, is a derivative of the pyrazolone class known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.41 g/mol. The structure features an indole moiety linked to a pyrazolone framework, which is significant for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In particular:
- MTT Assay Results : Compounds tested against breast cancer cell lines (MCF-7) demonstrated significant cytotoxicity, with IC50 values indicating effective lethality at concentrations around 150 µg/mL .
2. Anti-inflammatory Activity
The pyrazolone scaffold has been recognized for its anti-inflammatory properties. Several derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines:
- Studies report that specific derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
3. Antimicrobial Activity
Research indicates that this compound and its analogs possess antimicrobial properties against various bacterial strains:
- Compounds were tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing significant antibacterial activity .
Synthesis Methods
The synthesis of this compound often involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions. Recent advancements utilize biocatalysts such as magnetic aminated starch to enhance yields and reduce reaction times .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazolone derivatives:
- Anticancer Evaluation : A study synthesized multiple derivatives and assessed their effects on MCF-7 cells using MTT assays, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
- Anti-inflammatory Testing : Another study focused on the anti-inflammatory potential of synthesized compounds, revealing that certain derivatives could effectively reduce inflammatory markers in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
